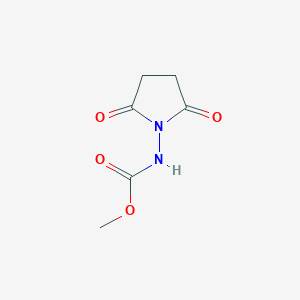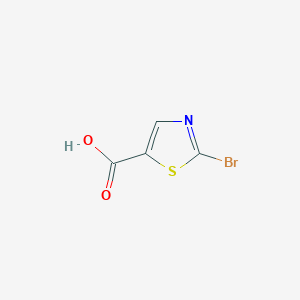
2-Bromothiazole-5-carboxylic acid
Overview
Description
2-Bromothiazole-5-carboxylic acid is a compound that is part of the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. While the provided papers do not directly discuss 2-Bromothiazole-5-carboxylic acid, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of closely related thiazole derivatives. These papers can help infer the characteristics and potential applications of 2-Bromothiazole-5-carboxylic acid by analogy.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in several papers. For instance, an improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate, a compound similar to 2-Bromothiazole-5-carboxylic acid, involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with DMSO and sodium nitrite by diazotization at high temperatures, followed by saponification to yield the carboxylic acid form . Another paper describes the one-pot synthesis of methyl 2-aminothiazole-5-carboxylate, which is then transformed into methyl 2-bromothiazole-5-carboxylate through diazotization and bromination . These methods highlight the versatility of thiazole chemistry and the potential routes that could be adapted for the synthesis of 2-Bromothiazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, providing insights into the bond lengths, angles, and crystal packing of such compounds . These techniques could similarly be used to analyze the molecular structure of 2-Bromothiazole-5-carboxylic acid.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including coupling reactions and electrophilic substitutions. The Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids is an example of how thiazole compounds can be modified to produce a series of derivatives with potential biological activity . Similarly, 2-Bromothiazole-5-carboxylic acid could undergo such reactions to yield a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and stacking interactions play a significant role in the solid-state properties of these compounds . The electrochemical behavior of thiazole derivatives, such as the reduction peak observed for 2-amino-5-bromopyridine in an ionic liquid, is also of interest, as it can lead to the development of new electrocatalytic processes . These properties are essential for understanding the behavior of 2-Bromothiazole-5-carboxylic acid in various environments and could inform its potential applications in material science or synthetic chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 2-Bromothiazole-5-carboxylic acid and related compounds can be synthesized through various chemical reactions. Beyerman et al. (2010) describe a new method for the synthesis of thiazole-2- and thiazole-5-carboxylic acids via a halogen-metal exchange reaction, providing a more accessible route to these compounds (Beyerman, Berben, & Bontekoe, 2010). Zhuo-qiang (2009) developed an improved method for synthesizing 2-Bromo-thiazole-4-carboxylic acid (Zhou Zhuo-qiang, 2009).
Electrochemical Properties : The electrochemical reduction of 2-bromothiazole has been studied by Ji and Peters (1998), who explored its behavior at carbon cathodes in acetonitrile (Chang Ji & D. Peters, 1998).
Medicinal Chemistry and Pharmacology
Potential Pharmacological Agents : El-kerdawy et al. (1989) investigated substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones derived from 2-bromothiazole as potential schistosomicidal agents (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989). Vale et al. (2017) studied new bromothiazole derivatives with amino acids for their antiproliferative and cytotoxic effects against human adenocarcinoma-derived cell lines (Vale et al., 2017).
Chemical Functionality : Prévost et al. (2018) showed that highly functionalized 5-bromo-2-amino-1,3-thiazoles could be prepared efficiently, offering a range of potential applications in medicinal chemistry (Prévost et al., 2018).
Materials Science and Chemistry
Aromatic Heterocyclic Fluorescent Compounds : Tao et al. (2013) designed a family of thiazole-based aromatic heterocyclic fluorescent compounds for their adjustable electronic properties, highlighting the utility of 2-bromothiazole in materials science (Tao et al., 2013).
Organic Synthesis Applications : Bach and Heuser (2000) explored the transformation of 2,4-dibromothiazole into functionalized thiazoles, demonstrating its versatility in organic synthesis (Bach & Heuser, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESGTWHUMYHYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376811 | |
| Record name | 2-Bromo-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiazole-5-carboxylic acid | |
CAS RN |
54045-76-0 | |
| Record name | 2-Bromo-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


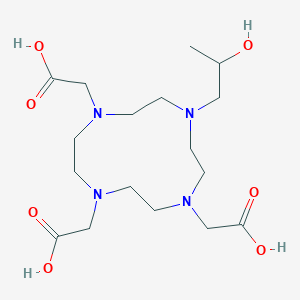


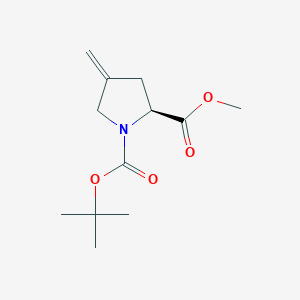

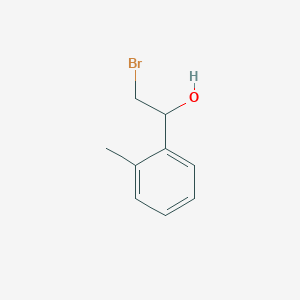
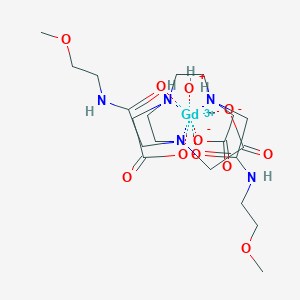

![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)



